molecular formula C9H9ClN2O3 B1366770 N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide

N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide

Cat. No.: B1366770
M. Wt: 228.63 g/mol
InChI Key: PQBVQTQRUFZFOI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with glyoxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methoxy groups may also contribute to the compound’s overall biological effects by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    (2E)-N-(5-chloro-2-methoxyphenyl)-2-(hydroxyimino)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C9H9ClN2O3/c1-15-8-3-2-6(10)4-7(8)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)

InChI Key

PQBVQTQRUFZFOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C=NO

Origin of Product

United States

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